molecular formula C10H8N4O2 B8411216 3-Amino-6-(pyridin-3-yl)pyrazine-2-carboxylic acid

3-Amino-6-(pyridin-3-yl)pyrazine-2-carboxylic acid

Cat. No. B8411216
M. Wt: 216.20 g/mol
InChI Key: SAWHXWZELQIASV-UHFFFAOYSA-N
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Patent
US08841308B2

Procedure details

A mixture of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (8 g, 34.48 mmol), diethyl-(3-pyridyl)borane (6.084 g, 41.38 mmol), dichloropalladium; triphenylphosphane (1.210 g, 1.724 mmol) and disodium carbonate (51.70 mL of 2 M, 103.4 mmol) in DME (100 mL) were heated overnight at 80° C. The reaction mixture was cooled and EtOAc was added. The resultant precipitate was collected, treated with water and the resultant suspension heated and filtered hot. The solution was then allowed to cool and acidified with AcOH to approx pH 5. The precipitate was collected, washed with MeOH and dried to yield the product as a yellow powder (6.22 g, 83% Yield). 1H NMR (400.0 MHz, DMSO) d 7.49 (dd, J=4.8, 7.4 Hz, 1H), 7.60 (s, 2H), 8.44 (d, J=7.6 Hz, 1H), 8.57 (d, J=3.7 Hz, 1H), 8.97 (s, 1H) and 9.27 (s, 1H) ppm; MS (ES+) 217
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.084 g
Type
reactant
Reaction Step One
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
51.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5](Br)=[CH:6][N:7]=1.C(B(CC)[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.Cl[Pd]Cl.CCOC(C)=O>[NH2:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)=[CH:6][N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC
Name
Quantity
6.084 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
51.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
ADDITION
Type
ADDITION
Details
treated with water
TEMPERATURE
Type
TEMPERATURE
Details
the resultant suspension heated
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)C=1C=NC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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